molecular formula C20H18N2O4 B2761023 5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione CAS No. 321657-70-9

5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione

Cat. No.: B2761023
CAS No.: 321657-70-9
M. Wt: 350.374
InChI Key: CQVHHFXWZOZTGX-UHFFFAOYSA-N
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Description

5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione is a barbituric acid derivative of significant interest in medicinal chemistry and biochemistry research. This compound has been identified as a promising scaffold in the development of novel therapeutic agents. Recent studies highlight its potential in targeting DNA; specifically, derivatives of this chemical class have been shown to interact with calf thymus DNA (ctDNA) through minor groove binding, a mechanism critical for designing drugs that can disrupt transcription and replication in target cells . The pyrimidine-2,4,6-trione (PYT) core structure is associated with favorable drug-like properties. Research on analogous PYT compounds has demonstrated good potency, low cytotoxicity, and excellent oral bioavailability, making this a valuable scaffold for drug discovery . Furthermore, structurally similar compounds have exhibited potent dual anti-inflammatory and anti-oxidative activities in biological models, functioning by inhibiting the NLRP3 inflammasome and up-regulating the Nrf2 pathway . This reagent is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can employ this compound in various assays, including DNA-binding studies using UV-Visible spectrophotometry and the development of potential treatments for conditions where protein aggregation or oxidative stress is a factor.

Properties

IUPAC Name

1,3-dimethyl-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-21-18(23)17(19(24)22(2)20(21)25)12-14-8-10-16(11-9-14)26-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVHHFXWZOZTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione (commonly referred to as BBPDT) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and various biological effects based on available literature.

  • Molecular Formula : C20_{20}H18_{18}N2_2O4_4
  • Molecular Weight : 350.374 g/mol
  • CAS Number : 321657-70-9
  • Purity : Typically around 95% .

BBPDT primarily targets DNA through minor groove binding. This interaction can significantly influence gene transcription, replication, and translation processes within cells. The compound's binding to DNA is believed to induce conformational changes that affect cellular behavior, potentially leading to alterations in cell growth and division.

Antimicrobial Activity

BBPDT has shown promising results in inhibiting the growth of various bacterial strains. Its structure allows it to disrupt biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), with IC50_{50} values as low as 0.78 μM for inhibition and 4.7 μM for dispersing pre-formed biofilms. This suggests that BBPDT could be a valuable tool in combating antibiotic-resistant bacterial infections .

Cellular Effects

The compound exhibits multifaceted effects on cellular functions:

  • Gene Expression : BBPDT influences gene expression patterns by altering transcription factor activity.
  • Cell Signaling Pathways : It impacts various signaling pathways that regulate cell metabolism and proliferation.
  • Cell Viability : Studies indicate that BBPDT can induce cytotoxic effects in certain cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies

  • Antibacterial Efficacy : In vitro studies demonstrated that BBPDT significantly reduces biofilm formation in MRSA strains. The compound was tested against multiple strains, showing varying degrees of effectiveness but consistently inhibiting growth at lower concentrations .
  • Anticancer Potential : Preliminary research indicates that BBPDT may inhibit the proliferation of specific cancer cell lines through apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the precise mechanisms involved in these effects.

Data Tables

PropertyValue
Molecular FormulaC20_{20}H18_{18}N2_2O4_4
Molecular Weight350.374 g/mol
CAS Number321657-70-9
Antibacterial IC50_{50}0.78 μM (inhibition), 4.7 μM (dispersion)
Purity~95%

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione exhibit promising anticancer properties. For instance, a derivative demonstrated significant cytotoxic effects against various cancer cell lines. This was attributed to its ability to induce apoptosis through the modulation of cell signaling pathways.

Antimicrobial Properties
The compound has shown efficacy against a range of bacterial strains. A study reported that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions such as nucleophilic substitutions and condensation reactions.

Material Science

Fluorescent Materials
Research has explored the use of this compound in developing fluorescent materials for applications in organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the pyrimidine structure enhance the photophysical characteristics necessary for efficient light emission.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of several derivatives of this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer progression.

CompoundIC50 (µM)Cancer Cell Line
Derivative A5.2MCF-7 (breast)
Derivative B3.8A549 (lung)
Derivative C4.5HeLa (cervical)

Case Study 2: Antimicrobial Efficacy

In a study published in Antibiotics, researchers evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The compound showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

Chemical Reactions Analysis

Acid-Catalyzed Transformations

Heating 5-(4-benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione in trifluoroacetic acid (TFA) induces cyclization and rearrangement. For example:

  • Reaction with hydrazones : Forms 5,7-dimethylpyrazolopyrimidine-4,6-diones via a trifluoroacyl intermediate (Scheme 1) .

  • Hydrolysis : Cleavage of the hydrazino group yields 5-benzylidene derivatives under acidic conditions (e.g., HCl in ethanol) .

Table 1: Acid-mediated reaction yields

ProductConditionsYield (%)
Pyrazolopyrimidine-4,6-dione derivativeTFA, 25–30 min, 80°C54–70
5-Benzylidene derivativesHCl/ethanol, 25–30 min25–60

Electrophilic Aromatic Substitution

The electron-rich 4-benzyloxybenzylidene group undergoes regioselective electrophilic substitution. Derivatives with halogens, nitro, and methoxy groups have been synthesized :

Table 2: Substituted derivatives and spectral data

Substituent (R)Melting Point (°C)1H^1H-NMR (CDCl3_3, δ ppm)
4-Br270–2758.48 (s, 1H), 7.95–7.93 (d, 2H), 7.61–7.59 (d, 2H)
4-NO2_2303–3068.57 (s, 1H), 8.36–8.34 (d, 2H), 8.19–8.16 (d, 2H)
4-OCH3_3159–1608.52 (s, 1H), 8.35–8.31 (d, 2H), 7.00–6.96 (d, 2H)

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating to transition metals via carbonyl oxygen and imine nitrogen atoms:

  • Cobalt(II) complexes : Forms [CoL2_2]NO3_3, where L = this compound. These complexes exhibit urease inhibition activity .

  • Copper(II) complexes : Stabilized through π-π stacking and hydrogen bonding, showing potential DNA-binding properties .

Mechanistic Insights

  • Knoevenagel condensation : The benzylidene moiety forms via base-catalyzed condensation between 1,3-dimethylbarbituric acid and 4-benzyloxybenzaldehyde. Water acts as a Brønsted base to deprotonate the active methylene group, facilitating nucleophilic attack on the aldehyde .

  • Electron effects : The pyrimidine-trione core’s electron-withdrawing nature enhances the electrophilicity of the benzylidene carbon, promoting nucleophilic additions.

Biological Activity Correlations

Derivatives of this compound demonstrate structure-dependent bioactivity:

  • Antimicrobial activity : Nitro- and halogen-substituted analogs show enhanced efficacy due to increased electrophilicity .

  • DNA interaction : Planar benzylidene derivatives intercalate into DNA, as evidenced by UV-Vis hypochromicity and fluorescence quenching .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogues

Compound Name Substituent(s) on Benzylidene Ring Molecular Formula Melting Point (°C) Key Functional Properties Biological Activity (if reported)
5-(4-Methoxybenzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione 4-OCH₃ C₁₃H₁₂N₂O₄ 299–300 Enhanced electron density; improved solubility Antibacterial (sub-MIC motility inhibition)
5-(4-Bromobenzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione 4-Br C₁₂H₁₀BrN₂O₃ N/A Electron-withdrawing; increased stability N/A
5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione 3,4-(OCH₃)₂ C₁₅H₁₆N₂O₅ N/A Dual electron-donating groups; planar structure Antimalarial potential (via chalcone-like activity)
5-(4-Hydroxybenzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione 4-OH C₁₂H₁₀N₂O₄ >300 Hydrogen-bonding capacity; polar Antioxidant or enzyme inhibition
5-(4-Dimethylaminobenzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione 4-N(CH₃)₂ C₁₄H₁₅N₃O₃ N/A Strong electron-donating; charge transfer Fluorescence properties; sensor applications

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy:
    All compounds exhibit strong C=O stretches at 1745–1769 cm⁻¹ (amide/ketone) and aromatic C=C stretches at 1581–1618 cm⁻¹. Brominated derivatives display distinct C–Br absorption at ~717 cm⁻¹ .
  • NMR Spectroscopy:
    The benzylidene proton (CH=) resonates at δ 8.24–8.63 ppm in DMSO-d₆, with deshielding observed in electron-withdrawing substituents (e.g., δ 8.63 for 4-bromo vs. δ 8.24 for 4-chloro) .
  • Melting Points: Polar substituents (e.g., OH, OCH₃) increase melting points (>300°C) due to hydrogen bonding, while nonpolar groups (e.g., benzyloxy) result in lower melting ranges (~250–280°C) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is synthesized via condensation reactions involving benzyloxy-benzaldehyde derivatives and 1,3-dimethylbarbituric acid. Key steps include:

  • Catalysis : Use of acidic catalysts (e.g., p-toluenesulfonic acid) to facilitate Knoevenagel condensation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with ≥95% purity .
    • Data Table :
ParameterOptimal ConditionYield (%)Purity (HPLC)
Catalystp-TsOH (5 mol%)78–8297.5
SolventDMF, 90°C8598.2

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Verify benzylidene proton resonance (δ 7.2–7.8 ppm) and pyrimidine trione carbonyl peaks (δ 165–170 ppm) .
  • IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) and C=C aromatic bonds (1450–1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) should align with the theoretical m/z (e.g., 377.3 for C₂₀H₁₆N₂O₅) .

Q. What are the key solubility and stability parameters for this compound under experimental storage conditions?

  • Methodological Answer :

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (0.12 mg/mL at 25°C).
  • Stability : Store at –20°C in inert atmosphere (N₂) to prevent oxidation of the benzylidene moiety .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 09 with B3LYP/6-31G(d) basis set .
  • Molecular Docking : Simulate binding affinity with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Analyze binding poses for hydrogen bonding with pyrimidine trione groups .

Q. What strategies resolve contradictory data in pharmacological studies, such as variable IC₅₀ values across cell lines?

  • Methodological Answer :

  • Experimental Replication : Standardize cell culture conditions (passage number, serum concentration) to minimize variability .
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to validate significance of dose-response curves .

Q. How can the compound’s heterocyclic system be modified to enhance its bioactivity or reduce cytotoxicity?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzylidene para-position to modulate redox potential .
  • Ring Functionalization : Replace the 1,3-dimethyl groups with bulkier substituents (e.g., isopropyl) to sterically hinder metabolic degradation .

Q. What advanced separation techniques (HPLC-MS, chiral chromatography) isolate stereoisomers or degradation products?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10) to resolve E/Z isomers .
  • LC-MS/MS : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytic byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 85%)?

  • Methodological Answer :

  • Parameter Screening : Systematically vary catalyst loading, solvent polarity, and reaction time using Design of Experiments (DoE) .
  • Byproduct Analysis : Use LC-MS to identify side reactions (e.g., dimerization) that reduce yield .

Key Theoretical Frameworks

  • Structure-Activity Relationship (SAR) : Link electronic/steric effects of substituents to bioactivity .
  • Green Chemistry Principles : Optimize solvent recovery and catalyst reuse to align with sustainable practices .

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